Chemical structure analysis of Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate
Chemical structure analysis of Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate
This guide provides an in-depth technical analysis of Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate , a functionalized piperidine scaffold critical in the synthesis of heterocyclic pharmaceutical intermediates.
Executive Summary
Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate (CAS: 1016520-87-8) acts as a bifunctional building block in medicinal chemistry. It combines a piperidine-4-carboxylate core (common in analgesics and GPCR ligands) with a
This guide details the structural dynamics, synthesis protocols, and validation methodologies required to utilize this compound effectively in drug development.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate |
| Common Name | N-Acetoacetyl-isonipecotic acid methyl ester |
| CAS Number | 1016520-87-8 |
| Molecular Formula | |
| Molecular Weight | 227.26 g/mol |
| Physical State | Viscous pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |
| Key Functional Groups | Methyl Ester ( |
Structural Dissection & Synthetic Logic[1]
The molecule is constructed by acetoacetylating the nitrogen of Methyl piperidine-4-carboxylate (Methyl Isonipecotate). Understanding the electronic environment of the amide bond is critical for analysis.
The "Tertiary Amide" Analytical Challenge
Unlike secondary
-
Tautomerism: The molecule exists overwhelmingly in the Keto form .
-
Rotamerism: The partial double-bond character of the
amide bond restricts rotation. This leads to distinct cis (E) and trans (Z) conformers observable in NMR at room temperature.[1]
Synthetic Pathway Visualization
The most robust synthesis involves the reaction of methyl isonipecotate with diketene (or its acetone adduct equivalent, 2,2,6-trimethyl-4H-1,3-dioxin-4-one) to prevent polymerization side-reactions common with free acetoacetic acid.
Figure 1: Synthetic pathway via nucleophilic ring opening of diketene equivalents.[1]
Spectroscopic Analysis Strategy
Accurate characterization requires distinguishing between impurities and inherent rotamers.
Nuclear Magnetic Resonance ( H NMR)
The spectrum will appear "messy" due to rotamers (typically a 60:40 or 70:30 ratio).[1] Do not interpret split peaks as impurities without integration checks.
-
Solvent:
or . -
Key Signals (Chemical Shifts
):-
3.69 ppm (s, 3H): Methyl ester (
).[1] Usually sharp, may show slight splitting if rotamer influence is long-range. -
3.55 & 3.50 ppm (s, 2H total): The
-methylene of the acetoacetyl group ( ). Diagnostic Feature: This singlet often appears as two unequal singlets due to restricted amide rotation. -
2.28 & 2.25 ppm (s, 3H total): Terminal methyl ketone (
). Also appears as dual signals. -
4.40 - 2.80 ppm (m, 4H): Piperidine ring protons
to Nitrogen.[1] Extremely broad or complex multiplets due to ring inversion and amide rotamers. -
2.55 ppm (m, 1H): Methine proton at C4.[1]
-
Expert Tip: To confirm purity vs. rotamers, run a Variable Temperature (VT) NMR at 80°C (in DMSO-
Mass Spectrometry (LC-MS)
-
Ionization: ESI (+)
-
Molecular Ion:
[1] -
Adducts:
[1] -
Fragmentation: Loss of the methoxy group (
) or cleavage of the amide bond is common under high collision energy.
Infrared Spectroscopy (FT-IR)
Look for the "Three Carbonyl" signature:
-
~1735 cm
: Ester (stretching). -
~1715 cm
: Ketone (acetoacetyl). -
~1640 cm
: Tertiary Amide (lower frequency due to resonance).
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate (10g scale).
Materials
-
Methyl piperidine-4-carboxylate (Methyl isonipecotate): 43.8 mmol
-
2,2,6-Trimethyl-4H-1,3-dioxin-4-one (Diketene-acetone adduct): 48.0 mmol (1.1 eq)
-
Xylene (anhydrous): 50 mL[1]
Procedure
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Charge the flask with Methyl piperidine-4-carboxylate and Xylene.
-
Activation: Add the Diketene-acetone adduct. Note: This reagent releases acetone and generates reactive ketene in situ at high temperatures.[1]
-
Reaction: Heat the mixture to 120°C (reflux) for 4 hours. Monitor by TLC (5% MeOH in DCM, stain with
).[1]-
Observation: Evolution of acetone vapor (ensure condenser is efficient or use a trap).
-
-
Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure (rotary evaporator).
-
Purification:
-
The crude oil is often >90% pure.
-
If necessary, purify via Flash Column Chromatography :
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient 0%
5% Methanol in Dichloromethane.
-
-
Alternative: Distillation is difficult due to high boiling point and thermal instability of the
-keto amide; chromatography is preferred.
-
Quality Control & Stability Workflow
The
Figure 2: Analytical decision tree for validating structure and purity.
Stability Note
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Reactivity: Avoid prolonged exposure to primary amines unless reaction is intended (transamidation risk).
References
-
Sigma-Aldrich.[2] Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate Product Detail. Retrieved from (Note: Search CAS 1016520-87-8).
-
PubChem.[3][4][5][6] Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate Compound Summary. National Library of Medicine. Retrieved from [Link][1]
-
Laurella, S., et al. (2012).[1][7] Analysis of Tautomerism in
-Ketoamides by Nuclear Magnetic Resonance. Journal of Applied Solution Chemistry and Modeling. (Provides grounding for keto-enol/rotamer analysis in this class of compounds). -
Clemens, R. J. (1986).[1] Diketene. Chemical Reviews, 86(2), 241-318.[1] (Authoritative review on the synthesis of acetoacetylated derivatives using diketene).
Sources
- 1. rsc.org [rsc.org]
- 2. Acetoacetyl | Sigma-Aldrich [sigmaaldrich.com]
- 3. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | C14H18ClNO3 | CID 107479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | C20H24N2O2 | CID 2724430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 1-methyl-4-oxo-3-piperidinecarboxylate hydrochloride | C8H14ClNO3 | CID 2771296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate (C11H17NO4) [pubchemlite.lcsb.uni.lu]
- 7. View of Analysis of Tautomerism in β-Ketobuanamides by Nuclear Magnetic Resonance: Substituent, Temperature and Solvent Effects [lifescienceglobal.com]
